5-Bromo-4-ethylpyridin-2-amine
Overview
Description
5-Bromo-4-ethylpyridin-2-amine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and an ethyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-ethylpyridin-2-amine can be achieved through several methods. One common approach involves the bromination of 4-ethylpyridine followed by the introduction of the amino group. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the pyridine ring at the desired position. Subsequent amination can be carried out using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-ethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-amino-5-azido-4-ethylpyridine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 2-amino-5-phenyl-4-ethylpyridine.
Scientific Research Applications
5-Bromo-4-ethylpyridin-2-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Materials Science: It is employed in the preparation of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Bromo-4-ethylpyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific interactions with these targets, influencing the compound’s pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4-methylpyridine: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-5-bromopyridine: Lacks the ethyl group, making it less bulky.
2-Amino-5-chloropyridine: Contains a chlorine atom instead of bromine, affecting its reactivity and properties.
Uniqueness
5-Bromo-4-ethylpyridin-2-amine is unique due to the combination of the amino, bromine, and ethyl groups on the pyridine ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.
Properties
IUPAC Name |
5-bromo-4-ethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTDGXBHFCKWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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